molecular formula C11H16N2 B2963703 Cyclobutyl(3-methylpyridin-2-yl)methanamine CAS No. 1337788-51-8

Cyclobutyl(3-methylpyridin-2-yl)methanamine

Cat. No. B2963703
CAS RN: 1337788-51-8
M. Wt: 176.263
InChI Key: URUBBICQABGESV-UHFFFAOYSA-N
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Description

Cyclobutyl(3-methylpyridin-2-yl)methanamine is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine . It is available in liquid form .


Molecular Structure Analysis

The InChI code for Cyclobutyl(3-methylpyridin-2-yl)methanamine is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

Cyclobutyl(3-methylpyridin-2-yl)methanamine has a molecular weight of 176.26 . It is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Asymmetric synthesis strategies have employed Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives for the synthesis of complex molecules. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines utilized a strategy involving the reduction and hydrogenolysis of cyano-6-phenyloxazolopiperidine derivatives, leading to diamines and substituted diamino alcohols with potential pharmacological properties (Froelich et al., 1996).

Material Science and Polymerization

  • In material science, Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives have been explored for their utility in polymerization processes. For example, zinc(II) complexes bearing camphor-based iminopyridines were synthesized and characterized, demonstrating efficient initiation in the ring-opening polymerization of rac-lactide to produce polylactide with a preference for heterotactic configuration, which is significant for the production of biodegradable plastics (Kwon et al., 2015).

Bioorganic and Medicinal Chemistry

  • The exploration of Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives in bioorganic and medicinal chemistry has led to the identification of compounds with selective biological activities. Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity and high receptor affinity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Chemical Synthesis and Evaluation

  • The chemical synthesis and evaluation of cyclopropyl and cyclobutyl epothilone analogues, including those with pyridine side chains, highlighted their potent tubulin polymerization promoting activities and cytotoxic properties against cancer cell lines. This work underscores the potential of Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives in the development of new anticancer agents (Nicolaou et al., 2001).

Safety And Hazards

The safety information for Cyclobutyl(3-methylpyridin-2-yl)methanamine indicates that it has some hazards associated with it. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The signal word for this compound is "Danger" .

properties

IUPAC Name

cyclobutyl-(3-methylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUBBICQABGESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-methylpyridin-2-yl)methanamine

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